molecular formula C18H14O4 B1207818 6-Methylflavone-8-acetic acid CAS No. 87626-74-2

6-Methylflavone-8-acetic acid

Cat. No.: B1207818
CAS No.: 87626-74-2
M. Wt: 294.3 g/mol
InChI Key: PXDPYVSPUBJYGI-UHFFFAOYSA-N
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Description

6-Methylflavone-8-acetic acid is a chemical compound of significant interest in experimental oncology and immunology research. It belongs to a class of flavonoid-derived molecules, exemplified by Flavone-8-Acetic Acid (FAA) and its analogues, which are investigated for their unique dual mechanisms of antitumour action . Firstly, these compounds act as Vascular Disrupting Agents (VDAs), selectively targeting and inducing apoptosis in endothelial cells of the immature vasculature found in solid tumours. This leads to a rapid collapse of tumour blood flow and extensive haemorrhagic necrosis . Secondly, and more recently, this class has been shown to function as potent agonists of the Stimulator of Interferon Genes (STING) pathway . Activation of STING triggers a robust innate immune response within the tumour microenvironment, characterized by the production of cytokines such as TNF-α and interferon, which can contribute to antitumour immunity . Although earlier analogues like DMXAA showed promising activity in murine models but failed in human clinical trials due to species-specificity in STING binding, ongoing research continues to explore structurally related compounds like this compound to overcome this limitation and develop effective human-active therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methyl-4-oxo-2-phenylchromen-8-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-11-7-13(9-17(20)21)18-14(8-11)15(19)10-16(22-18)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPYVSPUBJYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236535
Record name 6-Methylflavone-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87626-74-2
Record name 6-Methylflavone-8-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylflavone-8-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preclinical Biological Activity and Mechanistic Investigations of 6 Methylflavone 8 Acetic Acid and Its Metabolites

Antitumor and Antivascular Activity in in vitro and in vivo Preclinical Models

6-Methylflavone-8-acetic acid, also known as flavone-8-acetic acid (FAA), has demonstrated notable preclinical antitumor activity, particularly against slow-growing solid tumors in murine models. nih.gov Its therapeutic efficacy has been observed in models such as the colon adenocarcinoma 38 in mice, where it has been shown to inhibit tumor growth and cause regression of advanced tumors. nih.gov The antitumor effects of FAA are believed to be mediated through a dual mechanism, which includes direct effects on tumor vasculature and indirect immunomodulatory actions. nih.gov

The direct cytotoxic effects of this compound on tumor cells have been investigated in various preclinical studies. While FAA has shown significant antitumor activity in vivo, its direct cytotoxicity against some tumor cell lines in vitro has been found to be modest. nih.gov For instance, studies on P388 and L1210 leukemia cell lines revealed only moderate activity. nih.gov In other studies, FAA did not significantly enhance the cytotoxicity of mitomycin C against B16 melanoma cells in vitro at concentrations below 100 microgram/ml. nih.gov

Newer mono- or di-fluorinated derivatives of FAA have shown direct cytotoxicity comparable to that of 5,6-dimethyl-xanthen-9-one-4-acetic acid (DMXAA), a related compound that has been in clinical trials. researchgate.net The cytotoxic potential of flavonoids, the class of compounds to which FAA belongs, has been studied against various cancer cell lines, including human melanoma A375 and C32 cells, where some flavonoids have demonstrated powerful cancer-inhibiting properties. mdpi.com

CompoundCell LineActivitySource
This compound (FAA)P388 and L1210 leukemiaModest activity nih.gov
This compound (FAA)B16 melanomaDid not enhance mitomycin C cytotoxicity at <100 µg/ml nih.gov
Fluorinated FAA derivativesHuman ovarian adenocarcinomaDirect cytotoxicity comparable to DMXAA researchgate.net

A primary mechanism of action for this compound is its activity as a vascular disrupting agent (VDA). nih.gov VDAs target the established tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. nih.gov In preclinical models, FAA has been shown to selectively reduce tumor blood flow. nih.gov

In vitro studies using endothelial cell models have provided further evidence for its antivascular effects. In human umbilical vein endothelial cells (HUVECs), FAA has been shown to inhibit endothelial cell proliferation at concentrations of 100-250 micrograms/ml without compromising cell viability. nih.gov Furthermore, FAA was observed to abolish tubule formation in an in vitro angiogenesis assay. nih.gov The murine metabolite of FAA, 6-OH-FAA, has demonstrated significant disruptive effects on preformed capillaries of EA.hy926 endothelial cells. nih.gov

The potent antivascular activity of FAA observed in mice has been largely attributed to its metabolites, which are produced in greater amounts by mouse microsomes compared to human microsomes. nih.gov One of the key murine metabolites, 6-hydroxy-flavone-8-acetic acid (6-OH-FAA), has been shown to exhibit significantly stronger antivascular activities in vitro compared to the parent compound, FAA, and another metabolite, 4'-hydroxy-flavone-8-acetic acid (4'-OH-FAA). nih.gov

At a concentration of 25 µg/ml, 6-OH-FAA induced morphological changes and membrane blebbing in EA.hy926 endothelial cells, whereas much higher concentrations (300 µg/ml) of FAA and 4'-OH-FAA only slightly altered cell morphology without causing membrane blebbing. nih.gov At 300 µg/ml, the morphological changes induced by 6-OH-FAA were 2.1-6.9 times greater than those produced by FAA and 4'-OH-FAA. nih.gov This enhanced activity of 6-OH-FAA is consistent with its greater inhibitory effect on tubulin polymerization. nih.gov

CompoundConcentrationEffect on EA.hy926 Endothelial CellsSource
6-OH-FAA25 µg/mlInduced morphological changes and membrane blebbing nih.gov
FAA300 µg/mlSlightly changed morphology, no membrane blebbing nih.gov
4'-OH-FAA300 µg/mlSlightly changed morphology, no membrane blebbing nih.gov
6-OH-FAA300 µg/mlMorphological changes 2.1-6.9-fold greater than FAA and 4'-OH-FAA nih.gov

The molecular mechanisms underlying the antivascular effects of this compound and its metabolites have been a subject of investigation. The potent antivascular activities of the murine metabolite 6-OH-FAA have been shown to be mediated through the RhoA kinase pathway. nih.gov RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton, which is essential for maintaining cell shape and motility. qiagen.com

In studies with EA.hy926 endothelial cells, the disruptive effects of 6-OH-FAA on preformed capillaries were prevented when the cells were pretreated with a RhoA inhibitor, but not a Rac1 inhibitor. nih.gov This indicates a specific involvement of the RhoA signaling pathway in the antivascular action of this metabolite. nih.gov The activation of RhoA signaling can lead to changes in endothelial cell shape and adhesion, ultimately disrupting the integrity of the tumor vasculature.

In addition to its direct antivascular effects, this compound also exhibits significant immunomodulatory properties that contribute to its antitumor activity. nih.gov FAA has been shown to systemically augment natural killer (NK) cell activity in both normal and tumor-bearing mice. nih.gov This enhancement of NK cell activity is mediated through the induction of interferon (IFN) alpha/beta. nih.gov

Administration of FAA in mice leads to a dose-dependent increase in serum levels of IFN within hours. nih.gov Studies have demonstrated that FAA stimulates the production of IFN alpha mRNA in splenic leukocytes. nih.gov The importance of this mechanism is highlighted by the finding that the administration of anti-IFN alpha/beta antibodies to FAA-treated mice inhibited the augmentation of splenic NK cell activity. nih.gov These findings suggest that FAA's antitumor effects are, in part, indirect and mediated by the host's immune response. nih.gov Furthermore, some fluorinated FAA derivatives have been shown to stimulate murine macrophages. researchgate.net

Anti-inflammatory Effects in Cellular and Preclinical Models

Flavonoids, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties. nih.gov They can influence the innate immune system and modulate inflammatory pathways. nih.gov The anti-inflammatory mechanisms of flavones often involve the inhibition of key signaling pathways such as NF-κB and STAT, as well as the reduction of pro-inflammatory enzymes like COX-2. nih.govnih.gov

While specific studies focusing solely on the anti-inflammatory effects of this compound are not extensively detailed in the provided context, the known immunomodulatory activities of FAA, such as the induction of cytokines, suggest a complex interaction with the inflammatory response. nih.gov The ability of some flavonoids to reduce the levels of pro-inflammatory cytokines like IL-6 and IL-8 in cellular models further supports the potential for anti-inflammatory activity. mdpi.com Acetic acid itself has been used to induce inflammation in preclinical models of colitis, and certain agents with antioxidant and anti-inflammatory properties have shown ameliorative effects in these models. mdpi.comresearchgate.net

Modulation of Nitric Oxide Production in Inflammatory Cell Lines (e.g., RAW 264.7 cells)3.2.2. Regulation of Pro-inflammatory Cytokine Secretion3.2.3. Mechanistic Basis of Anti-inflammatory Action3.3.1. Modulation of GABAA Receptors in in vitro Models3.3.2. Subtype Selectivity of GABAA Receptor Modulation3.3.3. Exploration of Anxiolytic and Sedative Properties in Preclinical Behavioral Models

No research data matching these specific areas of inquiry for this compound were found.

Structure Activity Relationship Sar Studies and Molecular Modeling in Research

Elucidating Structural Determinants for Biological Activity

Key structural features necessary for the activity of FAA and its analogues include:

The Flavonoid Core: This tricyclic system is a fundamental requirement. Its analogue, xanthenone-4-acetic acid (XAA), which maintains a similar tricyclic structure, proved to be as active as FAA and provided a suitable base for further structural modifications. mdpi.com

The Carboxylic Acid Group: A carbonyl function at the C-4 position of the flavone (B191248) nucleus is considered essential for the antitumor effects of this class of compounds. nih.gov The acetic acid side chain is also a critical component for activity.

Substitution on the Rings: The type and position of functional groups on the flavonoid rings dramatically influence activity. For instance, the presence of hydroxyl groups can mediate antioxidant effects, a common feature of many flavonoids. nih.gov In the context of FAA analogues, specific substitutions are explored to enhance desired biological outcomes and overcome limitations like species specificity. mdpi.com

Positional Isomerism and Functional Group Impact on Preclinical Activity

The placement of functional groups on the flavone skeleton is a critical determinant of preclinical activity and can lead to significant differences in potency and even species selectivity.

Studies on methyl-substituted analogues of xanthenone-4-acetic acid (XAA), a close structural relative of FAA, clearly demonstrate the impact of positional isomerism. The location of the methyl group dictates whether the compound is more active in murine or human cell models. For example, substitutions at positions 5 and 6 resulted in compounds with significant activity on murine cells, similar to the highly potent analogue 5,6-dimethylxanthenone-4-acetic acid (DMXAA). mdpi.com In contrast, placing the methyl group at the 2, 7, or 8 positions led to compounds with remarkable selectivity for human cells, while being inactive in the murine model. mdpi.com This highlights the subtle structural requirements that govern species-specific interactions with the biological target.

CompoundPosition of Methyl Group(s)Primary Activity Model
5-MethylXAA5Murine
6-MethylXAA6Murine
5,6-DMXAA5 and 6Murine
2-MethylXAA2Human
7-MethylXAA7Human
8-MethylXAA8Human

This table summarizes the species-selective activity of different methyl-substituted Xanthenone-4-acetic acid (XAA) analogues based on research findings. mdpi.com

The functional group itself, not just its position, has a profound effect. A key example is the difference in activity between flavone-8-acetic acid (FAA) and its murine metabolite, 6-hydroxyflavone-8-acetic acid (6-OH-FAA). nih.gov While FAA showed potent vascular-disrupting effects in mice, it failed in human clinical trials, a discrepancy potentially explained by differences in metabolism. mdpi.comnih.gov

In vitro studies revealed that 6-OH-FAA, which is formed in mice but not humans, exhibits significantly stronger antivascular activities than the parent FAA compound. nih.gov At a concentration of 25 µg/ml, 6-OH-FAA induced morphological changes and membrane blebbing in endothelial cells. nih.gov In contrast, FAA and another metabolite, 4'-hydroxyflavone-8-acetic acid (4'-OH-FAA), only produced slight morphological changes at a much higher concentration of 300 µg/ml and did not cause membrane blebbing. nih.gov Furthermore, 6-OH-FAA was able to disrupt preformed capillary networks and was suggested to mediate its potent antivascular activity through the RhoA/Rho signaling pathway. mdpi.comnih.gov This suggests that the potent antivascular activity observed in mice may be mediated by this specific metabolite, highlighting how a single functional group change (H to OH) at a specific position (C6) dramatically enhances biological effect. mdpi.comnih.gov

CompoundConcentration for EffectObserved In Vitro Antivascular Activity
6-OH-FAA25 µg/mlInduced morphological changes and membrane blebbing; disrupted preformed capillaries.
FAA (Parent Compound)300 µg/mlSlight morphological changes; no membrane blebbing.
4'-OH-FAA300 µg/mlSlight morphological changes; no membrane blebbing.

This table compares the in vitro antivascular activities of Flavone-8-acetic acid (FAA) and its major metabolites. nih.gov

Computational Chemistry Approaches in Lead Compound Identification

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to model and predict molecular interactions, thereby guiding the synthesis and selection of promising new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. japer.in In drug design, this involves docking a ligand (the potential drug molecule) into the binding site of a target protein. This method is particularly valuable following the identification of a specific biological target.

For the FAA class of compounds, a significant breakthrough was the identification of the stimulator of interferon genes (STING) protein as a direct biological target for DMXAA in mice. mdpi.comunibo.it This discovery provided a concrete target for computational studies. Molecular docking simulations can be used to model how compounds like 6-Methylflavone-8-acetic acid might fit into the binding pocket of human STING. The results of these simulations predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues of the protein. japer.in This information helps researchers understand why certain structural features lead to higher activity and can guide the design of new derivatives with improved binding to the human target.

PharmacOMODULATION refers to the iterative process of modifying a lead compound's structure to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This process integrates SAR data and computational modeling to design superior molecules.

Quantitative Structure-Activity Relationship (QSAR) analysis and pharmacophore mapping are key computational tools in this process. technologynetworks.com A pharmacophore model identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are critical for binding to the target receptor. technologynetworks.comresearchgate.net

By analyzing the SAR of existing FAA derivatives—for example, knowing that a methyl group at position 6 is favorable for murine activity while one at position 8 is better for human cell selectivity—researchers can build a pharmacophore model. mdpi.com This model then serves as a template to design new compounds or to screen virtual libraries for molecules that fit the required spatial and electronic features. The ultimate goal of pharmacomodulation in this context is to create novel FAA derivatives that retain the potent antitumor mechanism while overcoming the species-specificity that limited the clinical potential of earlier compounds like FAA and DMXAA. mdpi.com

Preclinical Pharmacokinetics and Metabolism Research

Comparative Metabolism of Flavone-8-acetic Acid and its Derivatives in Preclinical Models

Preclinical studies have highlighted a stark contrast in the metabolism of Flavone-8-acetic acid (FAA) between murine models and humans. In mice, FAA undergoes extensive metabolism, leading to the formation of several metabolites. nih.goviiarjournals.orgnih.gov Conversely, human microsomes exhibit a very limited capacity to metabolize FAA, resulting in the formation of fewer metabolites in much smaller quantities. nih.gov

A key finding in murine models is the identification of a biologically active metabolite, 6-hydroxy-flavone-8-acetic acid (6-OH-FAA). iiarjournals.orgnih.gov This metabolite is notably absent in human metabolic profiles. nih.gov The formation of 6-OH-FAA in mice is considered a critical factor in the compound's potent antivascular activities observed in these models. iiarjournals.orgnih.govmdpi.com The discrepancy in the metabolic pathways between mice and humans has been suggested as a primary reason for the lack of clinical efficacy of FAA in human trials. nih.gov

While direct comparative metabolic studies on 6-Methylflavone-8-acetic acid are not extensively available, the data from its parent compound, FAA, suggests that the metabolic profile of its derivatives could also exhibit significant interspecies differences.

Identification and Characterization of Metabolites in Research Samples

In preclinical research using mouse models, several metabolites of Flavone-8-acetic acid (FAA) have been identified and characterized. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in these analyses. nih.govresearchgate.net

The primary metabolites identified in murine systems include monohydroxylated derivatives and their subsequent conjugates. The most significant of these are:

6-hydroxy-flavone-8-acetic acid (6-OH-FAA): A major and biologically active metabolite in mice. iiarjournals.orgnih.gov

4'-hydroxy-flavone-8-acetic acid (4'-OH-FAA): Another monohydroxylated metabolite found in murine models. nih.gov

Epoxide derivatives: Studies have identified 3',4'-epoxy-FAA and 5,6-epoxy-FAA as intermediates. researchgate.net

Glucuronide conjugates: Phase II metabolism leads to the formation of glucuronide conjugates of FAA and its hydroxylated metabolites. nih.gov

Glutathione (B108866) (GSH) and N-acetylcysteine (NAC) adducts: The epoxide intermediates can be scavenged by GSH and NAC to form corresponding adducts. nih.gov

The table below summarizes the key metabolites of FAA identified in preclinical research.

Metabolite NameAbbreviationMethod of IdentificationPreclinical Model
6-hydroxy-flavone-8-acetic acid6-OH-FAAHPLC-MSMouse
4'-hydroxy-flavone-8-acetic acid4'-OH-FAAHPLC-MSMouse
3',4'-epoxy-flavone-8-acetic acid3',4'-epoxy-FAAHPLC-MSMouse
5,6-epoxy-flavone-8-acetic acid5,6-epoxy-FAAHPLC-MSMouse
Flavone-8-acetic acid glucuronideFAA-glucuronideHPLC-MSMouse
Glutathione adductsFAA-SGHPLC-MSMouse
N-acetylcysteine adductsFAA-NACHPLC-MSMouse

Phase I and Phase II Metabolic Pathways in Preclinical Systems

The metabolism of Flavone-8-acetic acid (FAA) in preclinical models proceeds through well-defined Phase I and Phase II metabolic pathways.

Phase I Metabolism: This phase primarily involves oxidation reactions, leading to the introduction of hydroxyl groups onto the FAA molecule. In mouse microsomes, this results in the formation of hydroxylated metabolites such as 6-OH-FAA and 4'-OH-FAA. nih.govresearchgate.net The formation of epoxide intermediates is also a key step in the Phase I metabolism of FAA. researchgate.net

Phase II Metabolism: Following Phase I, the hydroxylated metabolites and the parent compound can undergo Phase II conjugation reactions. The primary Phase II pathway observed for FAA and its derivatives is glucuronidation, where glucuronic acid is attached to the molecule to increase its water solubility and facilitate excretion. nih.gov Additionally, the reactive epoxide intermediates can be detoxified through conjugation with glutathione (GSH), a process catalyzed by glutathione S-transferases. nih.gov These GSH adducts can be further processed to form N-acetylcysteine (NAC) conjugates. nih.gov

Cellular Uptake and Intracellular Fate in Research Models

Specific studies detailing the cellular uptake and intracellular fate of this compound are limited. However, based on its physicochemical properties as a small, lipophilic molecule, it is anticipated to cross cellular membranes through passive diffusion. The acidic side chain may influence its distribution across membranes with pH gradients.

Once inside the cell, the fate of the compound would likely involve interaction with intracellular targets and metabolic enzymes. Research on the parent compound, Flavone-8-acetic acid (FAA), has shown that its active metabolite in mice, 6-OH-FAA, can induce morphological changes and disrupt the capillary networks of endothelial cells in vitro. nih.gov This suggests an intracellular site of action, potentially involving the cytoskeleton. The mechanism of action for 6-OH-FAA has been linked to the inhibition of tubulin polymerization and the activation of the RhoA kinase pathway. iiarjournals.orgnih.gov

Further research is required to elucidate the specific mechanisms of cellular uptake and the precise intracellular trafficking and targets of this compound.

Advanced Research Methodologies and Future Directions

Development of High-Throughput Screening Assays for Derivatives

The quest for novel FAA derivatives with improved activity profiles has necessitated the development of high-throughput screening (HTS) assays. drugtargetreview.combmglabtech.com These automated platforms allow for the rapid evaluation of large libraries of chemical compounds for their ability to modulate a specific biological target. drugtargetreview.combmglabtech.com In the context of 6-Methylflavone-8-acetic acid and its analogs, HTS can be employed to identify derivatives with enhanced potency, selectivity, or the ability to overcome species-specificity.

Methodologies for HTS of flavonoid compounds often involve cell-based or biochemical assays. nih.gov For instance, assays can be designed to measure the induction of cytokines, a key biological effect of FAA in murine models. mdpi.comunibo.it Fluorescence-based methods are commonly utilized due to their sensitivity and adaptability to HTS formats. drugtargetreview.com The development of robust and reproducible 96-well plate methods has significantly increased the throughput of screening for flavonoid content and activity. nih.gov

An example of a potential HTS workflow for this compound derivatives could involve:

Compound Library: A diverse library of this compound analogs with modifications to the flavone (B191248) backbone.

Target: A specific molecular target, such as the stimulator of interferon genes (STING) protein, which has been identified as a target for FAA derivatives. mdpi.comunibo.it

Assay: A cell-based reporter assay where the activation of the STING pathway by a compound leads to a measurable signal, such as the expression of a fluorescent protein.

Automation: Robotic liquid handling systems to dispense compounds and reagents into microplates, followed by automated plate readers for data acquisition. bmglabtech.com

The primary objective of such HTS campaigns is to identify "hit" compounds that can be further optimized into "lead" compounds for preclinical development. drugtargetreview.com

Application of "-omics" Technologies in Mechanistic Research (e.g., Metabolomics, Proteomics)

To gain a deeper understanding of the complex biological effects of this compound and its derivatives, researchers are increasingly turning to "-omics" technologies. These powerful approaches allow for the global analysis of molecules within a biological system, providing a comprehensive view of cellular responses.

Metabolomics , the study of the complete set of small-molecule metabolites within a cell or organism, has been instrumental in elucidating the metabolism of FAA. mdpi.com Studies have shown that FAA is metabolized differently in mice and humans, which may contribute to its species-specific activity. nih.goviiarjournals.orgresearchgate.net For example, a key metabolite, 6-OH-FAA, is formed in mice but not in humans and exhibits stronger antivascular activity than the parent compound. nih.goviiarjournals.org Untargeted metabolomics analysis can help identify the full spectrum of metabolites produced from this compound in different preclinical models, providing insights into its bioactivation and potential efficacy. mdpi.comacs.org

Proteomics , the large-scale study of proteins, can be used to identify the protein targets of this compound and to understand how it alters cellular signaling pathways. By comparing the protein expression profiles of cells treated with the compound to untreated cells, researchers can identify proteins that are upregulated or downregulated, providing clues about the compound's mechanism of action. This information is critical for validating therapeutic targets and for understanding the molecular basis of the compound's biological effects.

Co-crystallization and Structural Biology Studies for Target Validation

The identification of the STING protein as a molecular target for FAA derivatives represented a significant breakthrough in the field. mdpi.comunibo.it This discovery has paved the way for the use of structural biology techniques, such as X-ray crystallography, to validate this target and to guide the rational design of new derivatives.

Co-crystallization involves obtaining a crystal of the target protein in a complex with the drug candidate. The resulting crystal structure provides a detailed, three-dimensional view of how the compound binds to its target. This information is invaluable for understanding the molecular basis of the interaction and for identifying key residues involved in binding.

For example, the X-ray crystal structure of an FAA derivative bound to a mutated human STING protein has provided insights into the species-specific binding and has suggested potential modifications to enhance affinity for the human protein. mdpi.com This structural information can be used to computationally model the binding of new derivatives and to prioritize the synthesis of compounds with improved binding characteristics.

Designing Novel Hybrid Compounds for Enhanced Preclinical Activity

A promising strategy to enhance the preclinical activity of this compound is the design of hybrid compounds. This approach involves chemically linking the flavone scaffold to another pharmacologically active molecule to create a new chemical entity with a dual mechanism of action or improved properties. mdpi.com

For instance, researchers have synthesized hybrid molecules by coupling an FAA derivative with a pyranoxanthone, an inhibitor of the p53-MDM2 interaction. mdpi.com The resulting hybrids demonstrated higher cytotoxic activity than the individual agents, suggesting a synergistic effect. mdpi.com The design of such chimeric compounds can lead to molecules with enhanced potency, the ability to overcome drug resistance, or improved targeting to tumor cells.

The versatility of the flavonoid core structure makes it an excellent platform for the development of such hybrid compounds. mdpi.comunibo.it By carefully selecting the linker and the second pharmacophore, it is possible to fine-tune the properties of the resulting molecule to achieve the desired biological effect.

Exploration of Delivery Systems for Preclinical Research Models

A significant challenge in the preclinical development of many flavonoid-based compounds, including this compound, is their poor bioavailability. upm-inc.comresearchgate.net To address this, researchers are exploring various drug delivery systems to improve the solubility, stability, and targeted delivery of these compounds in preclinical models. pharmaron.comnih.govresearchgate.net

Nanoparticle-based delivery systems are a particularly promising approach. nih.govmdpi.com Encapsulating this compound within nanoparticles can:

Enhance its solubility and stability in biological fluids. mdpi.com

Protect it from premature degradation. mdpi.com

Enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Allow for the sustained release of the compound over time. nih.gov

Different types of nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, are being investigated for the delivery of flavonoids. researchgate.netnih.govnih.gov The choice of nanoparticle system depends on the specific physicochemical properties of the drug and the desired therapeutic outcome.

Other formulation strategies to improve bioavailability include the use of:

Lipid-based delivery systems: These can enhance absorption in the gastrointestinal tract. upm-inc.comresearchgate.net

Amorphous solid dispersions: These can stabilize the drug in a high-energy, more soluble form. upm-inc.com

Complexation with cyclodextrins: This can improve the solubility of poorly soluble drugs. nih.govencyclopedia.pub

The selection of an appropriate delivery system is crucial for maximizing the therapeutic potential of this compound in preclinical studies. upm-inc.compharmaron.com

Addressing Species-Specificity in Preclinical Response to Flavone-8-acetic Acid Derivatives

The stark difference in the response to FAA and its derivatives between murine models and humans remains a central challenge in their development. mdpi.comunibo.it This species-specificity is thought to arise from differences in both metabolism and the molecular target. mdpi.comnih.gov

As previously mentioned, the metabolic profile of FAA differs between mice and humans, with the formation of the potent metabolite 6-OH-FAA in mice but not in humans. nih.goviiarjournals.org This highlights the importance of using appropriate preclinical models that accurately reflect human metabolism.

Furthermore, there are structural differences in the STING protein between mice and humans, which affect the binding of FAA derivatives. mdpi.com While some derivatives bind potently to murine STING, their affinity for human STING is significantly lower. mdpi.com

Addressing this species-specificity requires a multi-pronged approach:

Development of humanized preclinical models: This could involve using genetically engineered mice that express human metabolic enzymes or the human STING protein.

Rational drug design: Using structural biology data to design derivatives that bind with high affinity to human STING. mdpi.com

Synthesis of novel analogs: Creating and screening new derivatives of this compound to identify compounds that are active in human cells. mdpi.comnih.govnih.gov

Overcoming the species-specificity of FAA derivatives is a critical step towards realizing their therapeutic potential in humans.

Q & A

Q. What are the primary synthetic routes for 6-Methylflavone-8-acetic acid, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis typically involves condensation of substituted benzopyran precursors with acetic acid derivatives. For example, Aitken et al. (1996) describe a route using Friedel-Crafts acylation followed by cyclization . To optimize yield:

  • Use anhydrous conditions to minimize side reactions.
  • Characterize intermediates via HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to confirm structural integrity .
  • Adjust reaction stoichiometry (e.g., molar ratios of ketone to acid derivatives) to reduce unreacted starting materials .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy : Confirm absorption peaks characteristic of flavone derivatives (~250–350 nm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks at m/z 294.301 (C18H14O4) .
  • FT-IR : Identify carbonyl (C=O) stretches near 1700 cm<sup>-1</sup> and aromatic C-H stretches .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data in the compound’s reported pharmacological efficacy?

Methodological Answer: Contradictions may arise from differences in assay conditions or biological models. To address this:

  • Standardize Assays : Use consistent cell lines (e.g., HT-29 for cytotoxicity studies) and control compounds (e.g., cisplatin) for cross-study comparisons .
  • Dose-Response Analysis : Perform IC50/EC50 determinations with triplicate replicates and nonlinear regression modeling .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify downstream targets (e.g., apoptosis markers like caspase-3) .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Methodological Answer:

  • Animal Models : Use Sprague-Dawley rats or BALB/c mice with intravenous/oral administration routes.
  • Sampling Protocol : Collect plasma at intervals (0.5, 1, 2, 4, 8, 24 h) and analyze via LC-MS/MS for bioavailability and half-life calculations .
  • Tissue Distribution : Sacrifice animals at endpoints, homogenize organs (liver, kidney), and quantify compound levels using validated extraction protocols .

Q. What advanced analytical techniques are suitable for studying degradation products under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks .
  • LC-QTOF-MS : Identify degradation products via high-resolution mass spectrometry and propose degradation pathways .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under ambient conditions .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Simulate interactions with targets (e.g., COX-2 or VEGF receptors) using AutoDock Vina or Schrödinger Suite .
  • QSAR Modeling : Corporate substituent effects (e.g., methyl/acetic acid groups) with bioactivity data to predict derivative efficacy .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Data Interpretation and Reporting

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

  • ANOVA with Tukey’s Post Hoc Test : Compare means across multiple concentrations .
  • Hill Slope Analysis : Fit sigmoidal curves to determine cooperative effects .
  • Bland-Altman Plots : Evaluate agreement between technical replicates .

Q. How should researchers address gaps in toxicological data for this compound?

Methodological Answer:

  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • In Vitro Hepatotoxicity : Use HepG2 cells to measure ALT/AST release via ELISA .
  • Acute Toxicity in Rodants : Conduct OECD 423 guidelines with escalating doses (5–2000 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.